4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid
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Overview
Description
4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfonic acid group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfonic acid group, and the diazenyl linkage. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Sulfonic Acid Group: This step often involves sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid.
Diazenyl Linkage Formation: This can be accomplished through diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling with a suitable aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as sodium borohydride or hydrogen gas.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cellular Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
- 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid
- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness
4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[6-hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-27-13-5-3-2-4-12(13)21-16(23)14(15(22)18-17(21)28)20-19-10-6-8-11(9-7-10)29(24,25)26/h2-9,23H,1H3,(H,18,22,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJWLPVWYMWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C(=O)NC2=S)N=NC3=CC=C(C=C3)S(=O)(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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